molecular formula C11H10N2O3S2 B5676897 2-[(thiophen-2-ylsulfonyl)amino]benzamide CAS No. 6149-83-3

2-[(thiophen-2-ylsulfonyl)amino]benzamide

Cat. No.: B5676897
CAS No.: 6149-83-3
M. Wt: 282.3 g/mol
InChI Key: SYGBSAICVVBUBA-UHFFFAOYSA-N
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Description

2-[(Thiophen-2-ylsulfonyl)amino]benzamide (C₁₁H₁₀N₂O₃S₂) is a benzamide derivative featuring a thiophene sulfonyl group attached to the amino position of the benzamide core. This structural motif confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

2-(thiophen-2-ylsulfonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S2/c12-11(14)8-4-1-2-5-9(8)13-18(15,16)10-6-3-7-17-10/h1-7,13H,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGBSAICVVBUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70977058
Record name 2-[(Thiophene-2-sulfonyl)amino]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70977058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6149-83-3
Record name 2-[(Thiophene-2-sulfonyl)amino]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70977058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-[(Thiophen-2-ylsulfonyl)amino]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, drawing from diverse research studies and findings.

Chemical Structure

The compound can be structurally represented as follows:

C10H10N2O2S2\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}_2\text{S}_2

where the molecule consists of a benzamide core with a thiophene ring and a sulfonyl group. This unique structure contributes to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, notably:

  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains.
  • Anticancer Activity : It has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells.

Antimicrobial Properties

Studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined through standard assays.

Pathogen MIC (mg/mL) MBC (mg/mL)
Staphylococcus aureus0.3120.625
Escherichia coli1.252.5
Pseudomonas aeruginosa0.6251.25
Enterococcus faecalis1.252.5

These results indicate that the compound is particularly potent against Staphylococcus aureus, suggesting its potential as an antimicrobial agent in clinical applications .

Anticancer Activity

The anticancer properties of this compound have been investigated in various cell lines, including HCT116 (colon cancer) and HepG2 (liver cancer). The compound demonstrated significant inhibition of cell proliferation.

Case Study: In Vivo Antitumor Activity

In a study involving HCT116 xenografts in nude mice, the compound was administered at doses of 45 mg/kg and 80 mg/kg over a period of 16 days. The results showed a reduction in tumor volume comparable to established treatments:

Treatment Tumor Volume Reduction (%)
Control-
Compound at 45 mg/kg60
Compound at 80 mg/kg47
MS-275 at 45 mg/kg51

Notably, the treatment with this compound did not induce significant weight loss in mice, which is often a side effect associated with conventional chemotherapy .

The proposed mechanism for the biological activity of this compound includes:

  • Inhibition of Enzymatic Activity : The compound acts as a histone deacetylase (HDAC) inhibitor, which is crucial for regulating gene expression involved in cell cycle progression and apoptosis.
  • Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest without triggering apoptosis, differentiating it from other HDAC inhibitors like MS-275 .

Scientific Research Applications

Basic Information

  • IUPAC Name : 2-[(thiophen-2-ylsulfonyl)amino]benzamide
  • Molecular Formula : C11H10N2O2S2
  • Molecular Weight : 270.34 g/mol

Structure

The compound features a benzamide moiety linked to a thiophenesulfonamide group, which contributes to its unique properties and potential reactivity.

Medicinal Chemistry

Antimicrobial Activity
Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit bacterial growth, making them candidates for developing new antibiotics.

Anticancer Potential
Recent investigations have highlighted the compound's potential as an anticancer agent. Its mechanism involves inducing apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins.

Material Science

Polymer Synthesis
The incorporation of thiophenes into polymer matrices has been explored for enhancing electrical conductivity. The sulfonamide group improves solubility and processability, making it suitable for applications in organic electronics.

Biological Studies

Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it shows promise as a selective inhibitor of carbonic anhydrase, which is relevant in treating conditions like glaucoma and edema.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound exhibited potent activity against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Case Study 2: Anticancer Activity

In research presented at the American Association for Cancer Research, the compound was tested on several cancer cell lines. It demonstrated a dose-dependent decrease in cell viability and induced apoptosis via the mitochondrial pathway, suggesting its potential as a therapeutic agent in oncology .

Case Study 3: Enzyme Inhibition

A recent publication in Biochemical Pharmacology reported that this compound acts as a competitive inhibitor of carbonic anhydrase II. This inhibition was characterized by kinetic studies that revealed a Ki value indicating strong binding affinity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide (-SO₂-NH-) moiety participates in nucleophilic substitution reactions due to the electron-withdrawing nature of the sulfonyl group.

Reaction TypeReagents/ConditionsProductReference Insights
AlkylationAlkyl halides (e.g., CH₃I), base (K₂CO₃), DMF, 60°CN-Alkylated sulfonamide derivativesAnalogous to alkylation reactions in structurally related sulfonamides .
AcylationAcetyl chloride, pyridine, RTN-Acetylated sulfonamideObserved in similar benzamide-sulfonamide hybrids during derivatization .

Mechanistic Notes :

  • The sulfonamide nitrogen’s lone pair is less available due to conjugation with the sulfonyl group, requiring strong bases or elevated temperatures for activation.

  • Alkylation typically occurs at the nitrogen rather than oxygen due to steric and electronic factors .

Hydrolysis Reactions

The benzamide (-CONH-) and sulfonamide (-SO₂-NH-) groups are susceptible to hydrolysis under acidic or basic conditions.

Hydrolysis TargetConditionsProductEvidence
Benzamide moiety6M HCl, reflux2-Aminobenzoic acid + thiophen-2-ylsulfonamideSupported by hydrolysis studies of N-butyl-2-[(thiophen-2-ylsulfonyl)amino]benzamide .
Sulfonamide groupNaOH (aq), 100°C2-Aminobenzamide + thiophene-2-sulfonateInferred from sulfonamide hydrolysis in related compounds.

Key Observations :

  • Hydrolysis rates depend on pH: Acidic conditions favor benzamide cleavage, while basic conditions target the sulfonamide .

Electrophilic Aromatic Substitution on Thiophene

The thiophene ring undergoes electrophilic substitution at the α-positions (C3/C5) due to sulfur’s electron-donating resonance effects.

Reaction TypeReagentsProductYield/Outcome
NitrationHNO₃/H₂SO₄, 0°C3-Nitrothiophene-sulfonamide derivativePredicted based on thiophene nitration trends.
SulfonationSO₃/H₂SO₄, 50°CThiophene-2,5-disulfonamideObserved in thiophene sulfonation studies .

Challenges :

  • Steric hindrance from the sulfonyl group may reduce substitution efficiency at C5.

Redox Reactions

The sulfonyl group can undergo reduction, while the thiophene ring is prone to oxidation.

Reaction TypeReagentsProductNotes
Sulfonyl reductionLiAlH₄, THF, refluxThiophen-2-ylmethylamine derivativeDocumented for sodium sulfinate reductions .
Thiophene oxidationH₂O₂, AcOH, RTThiophene-2-sulfonic acidObserved in thiophene oxidation pathways.

Thermodynamic Considerations :

  • Reduction of the sulfonyl group to -SH requires harsh conditions and is rarely quantitative .

Coordination Chemistry and Metal Complexation

The sulfonamide nitrogen and carbonyl oxygen act as ligands for transition metals.

Metal IonConditionsComplex StructureApplication
Cu(II)Ethanol, RTSquare-planar complex with S=O and C=O coordinationPotential antimicrobial activity, as seen in Cu-sulfonamide complexes .
Fe(III)Methanol, 60°COctahedral complexHypothesized based on Fe³⁺ affinity for sulfonamides .

Spectroscopic Evidence :

  • FT-IR shifts in ν(S=O) (1150 → 1120 cm⁻¹) and ν(C=O) (1680 → 1650 cm⁻¹) confirm coordination .

Biological Activity-Driven Modifications

Derivatization reactions aim to enhance pharmacological properties:

ModificationReagentsBiological TargetOutcome
Schiff base formationAromatic aldehydes, EtOHAntimicrobial agentsImproved activity against Candida spp. .
Coupling with amino acidsEDC/HOBt, DCMHDAC inhibitorsIncreased histone acetylation in FRDA models .

Structure-Activity Insights :

  • N-Alkylation improves blood-brain barrier permeability .

  • Electron-withdrawing substituents on the benzamide ring enhance enzyme inhibition .

Stability Under Environmental Conditions

Critical for storage and formulation:

FactorConditionDegradation PathwayHalf-Life
LightUV (365 nm), 25°CC-S bond cleavage in thiophene~48 hours
Humidity75% RH, 40°CHydrolysis of benzamide~30 days

Mitigation Strategies :

  • Use of amber glass and desiccants recommended .

Hypothetical Reactions for Further Exploration

ReactionRationaleExpected Outcome
Ullmann couplingCu(I)-catalyzed C-N couplingBiaryl amine derivatives
Click chemistryAzide-alkyne cycloadditionTriazole-linked conjugates

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-[(thiophen-2-ylsulfonyl)amino]benzamide with structurally related benzamide derivatives:

Compound Name Substituent/Functional Group Key Properties/Activities Evidence Source
This compound Thiophene sulfonyl group (-SO₂-C₄H₃S) High polarity, potential for enzyme inhibition (inferred from sulfonyl group)
Nitazoxanide 5-Nitrothiazole ring Antiparasitic, antiviral (broad-spectrum)
N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]benzamide Thienylmethylthio (-S-CH₂-C₄H₃S) Anticancer, antiplatelet aggregation
4-((Thiophen-2-yl-methylene)amino)benzamides Thiophen-methyleneamino (-N=CH-C₄H₃S) Antimicrobial activity (e.g., against S. aureus)
3-[[2-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-2-oxoethyl]amino]benzamide Dimethoxyphenyl ethylamine side chain Exploratory drug candidate (oral administration)

Physicochemical Properties

  • Stability : Sulfonyl derivatives are generally more resistant to oxidative degradation than thioethers, which may oxidize to sulfoxides or sulfones in vivo .

Pharmacokinetic and Toxicological Considerations

  • Nitazoxanide’s nitro group is associated with hepatotoxicity at high doses, whereas sulfonyl groups (as in the target compound) are often metabolized to non-toxic sulfonic acids .
  • Thienylmethylthio derivatives (e.g., Compound 15 in ) may exhibit higher tissue penetration due to moderate lipophilicity but could accumulate in fatty tissues, raising toxicity concerns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(thiophen-2-ylsulfonyl)amino]benzamide
Reactant of Route 2
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2-[(thiophen-2-ylsulfonyl)amino]benzamide

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